molecular formula C10H9N3O B2474174 2-[(Pyridin-3-yl)methoxy]pyrimidine CAS No. 2202464-12-6

2-[(Pyridin-3-yl)methoxy]pyrimidine

Cat. No.: B2474174
CAS No.: 2202464-12-6
M. Wt: 187.202
InChI Key: ABNCUGPXIXZXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pyridin-3-yl)methoxy]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and pyrimidine moieties in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-3-yl)methoxy]pyrimidine typically involves the reaction of pyridin-3-ylmethanol with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a pyrimidine halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as magnesium oxide nanoparticles (MgO NPs) can be employed to facilitate the reaction and improve the overall process .

Chemical Reactions Analysis

Types of Reactions: 2-[(Pyridin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, ethanol

    Substitution: NaH, DMF, pyrimidine halides

Major Products: The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted pyridine and pyrimidine derivatives .

Scientific Research Applications

2-[(Pyridin-3-yl)methoxy]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Pyridin-2-ylmethanol
  • Pyrimidine-2-methanol
  • 2-(Pyridin-2-yl)pyrimidine

Comparison: Compared to these similar compounds, 2-[(Pyridin-3-yl)methoxy]pyrimidine is unique due to the presence of both pyridine and pyrimidine rings connected via a methoxy linker. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(pyridin-3-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNCUGPXIXZXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.